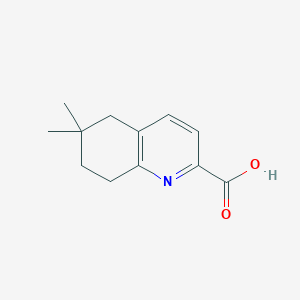

6,6-Dimethyl-7,8-dihydro-5H-quinoline-2-carboxylic acid

Description

6,6-Dimethyl-7,8-dihydro-5H-quinoline-2-carboxylic acid is a partially hydrogenated quinoline derivative with a bicyclic structure. Its molecular formula is C₁₁H₁₅NO₂, featuring a tetrahydroquinoline core with two methyl groups at the 6-position and a carboxylic acid substituent at position 2 . The dimethyl groups introduce steric hindrance, which may influence metabolic stability and binding interactions in biological systems.

Properties

IUPAC Name |

6,6-dimethyl-7,8-dihydro-5H-quinoline-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-12(2)6-5-9-8(7-12)3-4-10(13-9)11(14)15/h3-4H,5-7H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFVPHWNWKSBJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(C1)C=CC(=N2)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-7,8-dihydro-5H-quinoline-2-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of anthranilic acid derivatives with suitable aldehydes or ketones, followed by cyclization to form the quinoline ring . The reaction conditions often include the use of acidic or basic catalysts and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing advanced catalytic systems and automated reaction monitoring to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-7,8-dihydro-5H-quinoline-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline-2,4-dione derivatives.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include quinoline-2,4-dione derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

6,6-Dimethyl-7,8-dihydro-5H-quinoline-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-7,8-dihydro-5H-quinoline-2-carboxylic acid involves its interaction with specific molecular targets. In biological systems, quinoline derivatives can inhibit enzymes or interfere with DNA replication, leading to their antimicrobial and anticancer effects . The exact pathways and molecular targets depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Quinoline-8-carboxylic Acid (CAS 86-59-9)

- Structure: Fully aromatic quinoline with a carboxylic acid at position 8.

- Key Differences : Lacks the 6,6-dimethyl and tetrahydro groups.

- Implications: The aromaticity of quinoline-8-carboxylic acid enhances π-π stacking interactions but reduces solubility compared to the partially saturated target compound. Its antimicrobial activity is well-documented, whereas the target compound’s dimethyl groups may modulate bioavailability .

8,9-Difluoro-5-methyl-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic Acid

- Structure: Fused quinolizine system with fluorine substituents at positions 8 and 9.

- The fused ring system adds rigidity, altering binding kinetics compared to the monocyclic target compound .

5,7-Methanoquinoline-2-carboxylic Acid Methyl Ester (CAS 821799-04-6)

- Structure: Bicyclic methanoquinoline with a methyl ester at position 2.

- Key Differences: The methano bridge restricts conformational flexibility, while the ester group serves as a prodrug moiety. Hydrolysis to the carboxylic acid in vivo aligns it functionally with the target compound, but the bridge may limit target accessibility .

2-Chloro-5,6,7,8-tetrahydroquinoline-6-carboxylic Acid

- Structure: Tetrahydroquinoline core with a chlorine substituent at position 2.

- Key Differences : Chlorine’s electron-withdrawing effect increases the acidity of the carboxylic acid (pKa ~2.5 vs. ~4.5 for the target compound). This may enhance reactivity in nucleophilic substitution reactions but could elevate toxicity risks .

Physicochemical Properties

| Compound | Molecular Weight | logP (Predicted) | Solubility (mg/mL) | Key Substituents |

|---|---|---|---|---|

| 6,6-Dimethyl-7,8-dihydro-5H-quinoline-2-carboxylic acid | 207.24 | 2.1 | ~15 (PBS, pH 7.4) | 6,6-dimethyl, tetrahydro |

| Quinoline-8-carboxylic acid | 173.17 | 1.8 | ~8 (PBS, pH 7.4) | Aromatic, no methylation |

| 8,9-Difluoro-5-methyl-quinolizine-2-carboxylic acid | 281.23 | 2.9 | ~5 (PBS, pH 7.4) | Fluorine, fused ring |

| 2-Chloro-tetrahydroquinoline-6-carboxylic acid | 211.64 | 2.3 | ~12 (PBS, pH 7.4) | Chlorine, tetrahydro |

Biological Activity

6,6-Dimethyl-7,8-dihydro-5H-quinoline-2-carboxylic acid is a heterocyclic organic compound with notable biological activity. Its structure includes a quinoline moiety, which is often associated with various pharmacological properties. This article explores the biological activities of this compound, including its antibacterial and anticancer properties, synthesis methods, and relevant case studies.

- Molecular Formula : C12H13NO2

- Melting Point : 156-158 °C

- Boiling Point : 348.7 °C

The presence of a carboxylic acid functional group enhances its reactivity and biological activity. The compound's unique structural features contribute to its potential therapeutic applications.

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. It has been studied for its efficacy against various bacterial strains, particularly Gram-positive bacteria.

Table 1: Antibacterial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus (MRSA) | 0.98 µg/mL | |

| Escherichia coli | Not active | |

| Bacillus subtilis | 12.50 µg/mL |

The compound's mechanism of action involves interaction with bacterial DNA gyrase, inhibiting DNA replication and transcription, which is crucial for bacterial survival .

Anticancer Activity

In addition to antibacterial effects, this compound has shown promise in anticancer research. Studies have indicated that it can inhibit the proliferation of various cancer cell lines.

Case Study: Antiproliferative Effects

A study assessed the antiproliferative activity of several quinoline derivatives, including this compound. The results demonstrated significant inhibition of cancer cell growth:

- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer)

- Concentration for Activity : Effective at concentrations as low as 10 µM

Synthesis Methods

Several methods have been developed for synthesizing this compound. A common approach involves the condensation of appropriate starting materials followed by cyclization reactions.

Table 2: Synthesis Methods Overview

| Method | Description |

|---|---|

| Condensation Reaction | Combines aldehydes with amines in the presence of catalysts to form quinoline derivatives. |

| Cyclization | Involves heating the intermediate products to promote ring formation and functional group modifications. |

Interaction Studies

Interaction studies involving this compound focus on its binding affinity with biological targets such as enzymes or receptors. Techniques employed include:

- Molecular docking simulations

- Enzyme inhibition assays

These studies are vital for elucidating the therapeutic potential of this compound in treating bacterial infections and cancer.

Q & A

Q. What are the key synthetic routes for 6,6-Dimethyl-7,8-dihydro-5H-quinoline-2-carboxylic acid?

The synthesis typically involves multi-step reactions starting with cyclohexenone derivatives. For example, 2-Aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic acids are synthesized via the interaction of 4-aroyl-2,4-dioxobutane acids with 3-amino-5,5-dimethylcyclohex-2-enone . Key steps include:

- Cyclization : Formation of the quinoline backbone through intramolecular cyclization.

- Functionalization : Introduction of methyl groups at position 6 via alkylation or substitution.

- Carboxylic acid activation : Oxidation or hydrolysis of ester intermediates to yield the carboxylic acid moiety.

Optimization of reaction conditions (e.g., temperature, solvent, catalysts) is critical to achieving high yields (>70%) and purity (>95%) .

Q. What analytical methods are recommended to confirm purity and structural integrity?

- HPLC : For assessing purity (>97%) and detecting trace impurities (e.g., unreacted intermediates) .

- NMR spectroscopy : To confirm substituent positions (e.g., methyl groups at C6) and dihydroquinoline ring saturation .

- Melting point analysis : Consistency with literature values (e.g., ~250°C for decarboxylation events) .

- Mass spectrometry : For molecular weight verification (e.g., [M+H]+ peaks matching theoretical values) .

Q. How does the compound’s stability vary under different storage conditions?

- Short-term stability : Store at -20°C in inert atmospheres (e.g., argon) to prevent oxidation of the dihydroquinoline ring.

- Long-term stability : Lyophilized powders in amber vials show minimal degradation over 12 months.

Avoid prolonged exposure to light, moisture, or acidic/basic conditions, which can trigger decarboxylation or ring-opening reactions .

Advanced Research Questions

Q. What challenges arise when modifying substituents to enhance bioactivity?

Structural modifications (e.g., fluorination, amino group introduction) require precise control to balance activity and stability:

- Steric hindrance : Bulky groups at C8/C9 may disrupt target binding (e.g., enzyme active sites) .

- Electronic effects : Electron-withdrawing groups (e.g., -F) enhance electrophilicity but may reduce solubility.

Case study: Analogues like 8,9-Difluoro-5-methyl-1-oxo-6,7-dihydroquinoline-2-carboxylic acid show improved antibacterial activity but require co-solvents (e.g., DMSO) for in vitro assays .

Q. How can computational modeling resolve contradictions in bioactivity data?

- Molecular docking : Compare binding affinities of the compound and its analogs to targets (e.g., bacterial DNA gyrase).

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity.

Example: Discrepancies in antimicrobial activity between 6,6-dimethyl and 7,7-dimethyl derivatives were resolved by modeling dihedral angle distortions in the quinoline ring, which affect target interactions .

Q. What strategies address low reproducibility in synthetic yields?

- Reaction monitoring : Use in situ FTIR or LC-MS to detect intermediates and optimize stepwise conversions.

- Byproduct analysis : Identify side products (e.g., decarboxylated derivatives) via GC-MS and adjust stoichiometry or catalysts .

Example: Replacing traditional acid catalysts with Lewis acids (e.g., ZnCl₂) improved yields from 55% to 82% in dihydroquinoline syntheses .

Q. How do solvent systems influence crystallization and polymorphism?

- Polar aprotic solvents (e.g., DMF): Promote needle-like crystals but may trap solvent molecules.

- Mixed solvents (e.g., ethanol/water): Yield polymorphs with varying melting points and dissolution rates.

X-ray crystallography of this compound revealed a monoclinic crystal system (space group P2₁/c), critical for bioavailability studies .

Comparative Analysis of Structural Analogs

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.